molecular formula C14H12N6 B10942067 2-[(4-methyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline

2-[(4-methyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B10942067
M. Wt: 264.29 g/mol
InChI Key: PIGRYKRZVBHXBK-UHFFFAOYSA-N
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Description

2-[(4-methyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazole ring, a triazole ring, and a quinazoline moiety. These structural features contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone under acidic conditions.

    Formation of the triazole ring: The pyrazole derivative is then reacted with an azide compound under thermal or catalytic conditions to form the triazole ring.

    Formation of the quinazoline moiety: The triazole-pyrazole intermediate is then subjected to cyclization with an appropriate ortho-diamine derivative under reflux conditions to form the quinazoline ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-methyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can exhibit different chemical and biological properties.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-[(4-methyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-methyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline is unique due to its specific combination of pyrazole, triazole, and quinazoline rings, which confer distinct chemical reactivity and biological activity. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C14H12N6

Molecular Weight

264.29 g/mol

IUPAC Name

2-[(4-methylpyrazol-1-yl)methyl]-[1,2,4]triazolo[1,5-c]quinazoline

InChI

InChI=1S/C14H12N6/c1-10-6-16-19(7-10)8-13-17-14-11-4-2-3-5-12(11)15-9-20(14)18-13/h2-7,9H,8H2,1H3

InChI Key

PIGRYKRZVBHXBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)CC2=NN3C=NC4=CC=CC=C4C3=N2

Origin of Product

United States

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